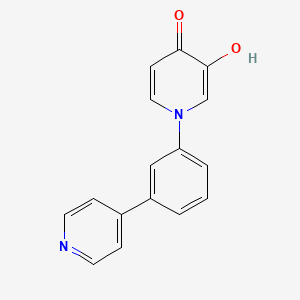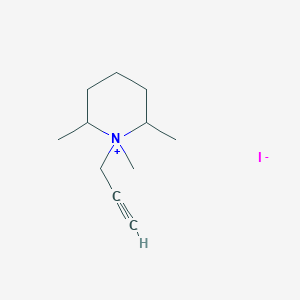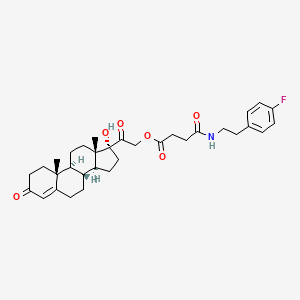
C33H42Fno6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
分子式C33H42FNO6 を持つ化合物は、複雑な有機分子です。この化合物は、化学、生物学、医学など、さまざまな分野で重要な用途を持つことで知られています。その独特の構造と特性により、広範な研究と産業的な関心の対象となっています。
準備方法
合成経路と反応条件
C33H42FNO6の合成は、一般的に中間体の調製から始まる、複数のステップを伴います。合成経路には、エステル化、アミド化、フッ素化などの反応が含まれる場合があります。温度、圧力、触媒の使用などの特定の反応条件は、高い収率と純度を達成するために重要です。
工業生産方法
This compoundの工業生産は、多くの場合、大規模な化学プロセスを伴います。これらのプロセスは、合成の効率と費用対効果を最適化するために設計されています。連続フロー反応器や自動合成などの技術が、工業規模でこの化合物を生産するために一般的に使用されます。
化学反応の分析
反応の種類
C33H42FNO6は、次のようなさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて、水素の付加または酸素の除去を伴います。
置換: この反応は、ハロゲンや求核剤などの試薬を用いて、官能基を別の官能基に置き換えます。
一般的な試薬と条件
This compoundの反応で使用される一般的な試薬には、酸、塩基、酸化剤、還元剤などがあります。温度、溶媒、pHなどの反応条件は、これらの反応の結果を決定する上で重要な役割を果たします。
生成される主な生成物
This compoundの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化によりケトンまたはカルボン酸が生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: 有機合成における試薬として、より複雑な分子の構成要素として使用されます。
生物学: 抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: がんや感染症などのさまざまな疾患の治療における治療の可能性について調査されています。
工業: 医薬品、農薬、特殊化学品の製造に使用されます。
科学的研究の応用
C33H42FNO6 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
C33H42FNO6の作用機序は、特定の分子標的と経路との相互作用を伴います。酵素や受容体に結合することにより、その活性を調節する可能性があります。正確な分子標的と経路は、特定の用途とその使用のコンテキストによって異なります。
類似化合物との比較
C33H42FNO6は、その構造と特性に基づいて、他の類似の化合物と比較できます。類似の化合物には、類似の官能基または分子骨格を持つものが含まれる場合があります。this compoundのユニークさは、官能基の特定の組み合わせとその結果得られる特性にあり、関連する化合物とは異なる場合があります。
類似化合物のリスト
C32H40FNO6: 分子骨格は類似しているが、炭素原子が1つ少ない化合物です。
C33H42ClNO6: フッ素原子の代わりに塩素原子を持つ化合物です。
C33H42FNO5: 酸素原子が1つ少ない化合物です。
この記事は、this compoundの調製方法、化学反応、科学研究への応用、作用機序、類似化合物との比較など、化合物this compoundの包括的な概要を提供しています。
特性
分子式 |
C33H42FNO6 |
|---|---|
分子量 |
567.7 g/mol |
IUPAC名 |
[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(4-fluorophenyl)ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C33H42FNO6/c1-31-15-11-24(36)19-22(31)5-8-25-26(31)12-16-32(2)27(25)13-17-33(32,40)28(37)20-41-30(39)10-9-29(38)35-18-14-21-3-6-23(34)7-4-21/h3-4,6-7,19,25-27,40H,5,8-18,20H2,1-2H3,(H,35,38)/t25-,26+,27+,31+,32+,33+/m1/s1 |
InChIキー |
GQSYYJDKBKHBDE-MXCDKWNYSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCCC5=CC=C(C=C5)F)O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCCC5=CC=C(C=C5)F)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


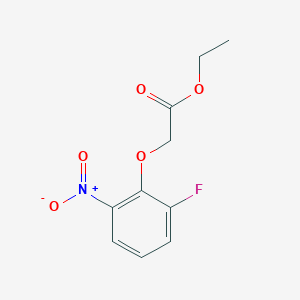
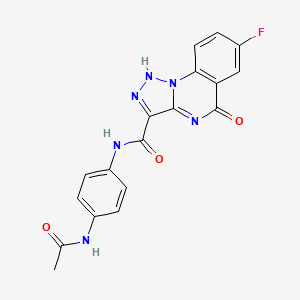
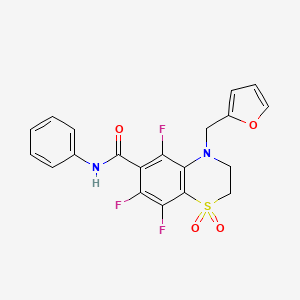
![1-Chloro-2-[(1,2,2-trichloroethyl)selanyl]ethene](/img/structure/B12636559.png)
![N-(4-{[5-(3-hydroxypropyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B12636562.png)
![N-[4-(4-bromophenyl)butan-2-yl]acetamide](/img/structure/B12636563.png)
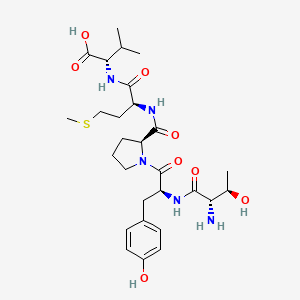



![6-(1H-indazol-6-yl)-N-(3-methoxy-4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12636591.png)
